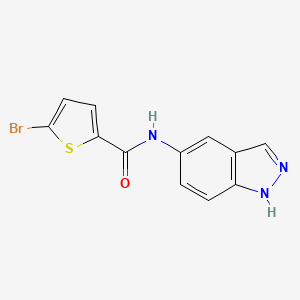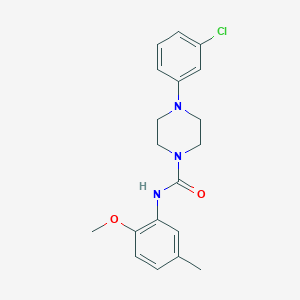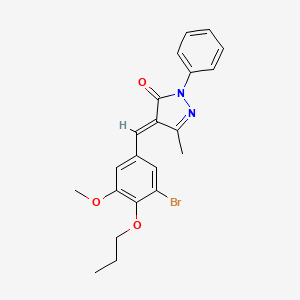
5-bromo-N-1H-indazol-5-yl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, such as the preparation of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine and conversion to diethylamide via reaction with thionyl chloride and diethylamine (Anuradha et al., 2014). This methodology highlights the intricate steps involved in the synthesis of bromo-indazole derivatives, which can be adapted for the target compound, showcasing the critical role of selecting appropriate precursors and conditions in achieving the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of compounds similar to "5-bromo-N-1H-indazol-5-yl-2-thiophenecarboxamide" is often elucidated using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction studies. These methods provide detailed information on the bond lengths, angles, and overall geometry of the molecule, revealing the presence of intramolecular hydrogen bonds and π…π stacking interactions that influence the stability and reactivity of the compound (Anuradha et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its derivatives include Suzuki cross-coupling reactions, which are pivotal in the synthesis of arylated or heteroarylated compounds. These reactions, facilitated by conditions that promote C-N and C-C bond formation, are instrumental in modifying the chemical structure to introduce new functional groups or extend the π-conjugated system, thereby altering the compound's chemical properties and reactivity (Ahmad et al., 2021).
Physical Properties Analysis
The physical properties of "this compound" derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The crystallization in specific systems and the measurement of unit cell parameters provide insights into the material's physical characteristics, influencing its suitability for various applications. The crystal packing, stabilized by hydrogen bonding and π interactions, can affect the compound's solubility and melting point, which are crucial for its processing and application (Anuradha et al., 2014).
Chemical Properties Analysis
The chemical properties of "this compound" are determined by its functional groups and molecular structure. Reactivity parameters, such as HOMO-LUMO energy gap, electron affinity, and ionization energy, derived from DFT calculations, provide valuable information on the compound's chemical behavior, including its reactivity, stability, and interaction with other molecules. The presence of bromo, thiophene, and indazole moieties contributes to its potential as a precursor for further chemical transformations, offering pathways for the synthesis of a wide range of derivatives with varied biological and chemical activities (Ahmad et al., 2021).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
作用機序
Target of Action
Compounds with similar structures, such as imidazole and indazole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including inflammation, tumor growth, diabetes, allergies, and more .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been found to inhibit cell growth, particularly in colon and melanoma cell lines .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and more .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
特性
IUPAC Name |
5-bromo-N-(1H-indazol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3OS/c13-11-4-3-10(18-11)12(17)15-8-1-2-9-7(5-8)6-14-16-9/h1-6H,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMCXCBRDRKSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)


![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)
![2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)
![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5329307.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329333.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5329334.png)

![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)
![{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5329349.png)